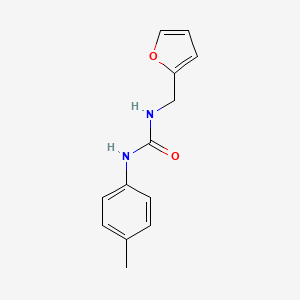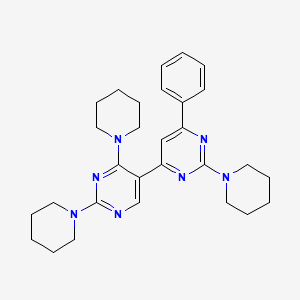
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMG, is a compound that has been extensively studied in the field of biochemistry and physiology. DMG is a derivative of glycine, an amino acid that is important for the synthesis of proteins in the body. DMG has been found to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by modulating the activity of certain enzymes and proteins in the body. It has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been found to have immunomodulatory properties, which may help to regulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been found to increase the production of energy in cells, which may help to improve physical performance and reduce fatigue. This compound has also been found to improve immune function, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic, making it a safe compound to use in a variety of different experimental settings. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties, which may help to prevent or slow the progression of these diseases. Another area of interest is the potential use of this compound as a tool for studying the effects of oxidative stress on cellular function. This compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Finally, there is also potential for research on the use of this compound as a potential treatment for certain types of cancer, as it has been found to have anti-cancer properties in some studies.
In conclusion, this compound is a compound that has been extensively studied in the field of biochemistry and physiology. It has a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes. While the mechanism of action of this compound is not fully understood, it has been found to have a number of biochemical and physiological effects in the body. There are a number of potential future directions for research on this compound, including its use as a therapeutic agent for neurodegenerative diseases, as a tool for studying the effects of oxidative stress on cellular function, and as a potential treatment for certain types of cancer.
Synthesis Methods
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a number of different methods, including the reaction of N-ethylglycine with 2,3-dimethylphenyl isocyanate and dimethyl sulfone. This reaction produces this compound as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide has been used extensively in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been found to have a wide range of potential applications, including as a tool for studying the effects of oxidative stress on cellular function, as a potential treatment for certain types of cancer, and as a potential therapeutic agent for neurodegenerative diseases.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-14-13(16)9-15(19(4,17)18)12-8-6-7-10(2)11(12)3/h6-8H,5,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWMCNBCMKVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}amine dihydrochloride](/img/structure/B5188911.png)

![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide](/img/structure/B5188923.png)
![N-cycloheptyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5188950.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5188958.png)
![7-bromo-4-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-5-nitro-2,1,3-benzothiadiazole](/img/structure/B5188965.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5188970.png)
![ethyl 4-[3-(benzylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5188974.png)
![4-tert-butyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5188975.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5188984.png)

![1-[3-(3-methoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B5189004.png)

